molecular formula C17H33Br B13814246 1-Bromo-5-heptadecene

1-Bromo-5-heptadecene

Cat. No.: B13814246
M. Wt: 317.3 g/mol
InChI Key: COEMKAIWJDUERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-heptadecene (C₁₇H₃₁Br) is a brominated alkene characterized by a 17-carbon chain with a bromine atom at the terminal position (C1) and a double bond at the fifth carbon (C5). This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in alkylation or polymerization reactions. The combination of a long hydrocarbon chain and bromine substituent influences its physical properties, such as higher hydrophobicity and melting/boiling points compared to shorter-chain analogs.

Properties

Molecular Formula

C17H33Br

Molecular Weight

317.3 g/mol

IUPAC Name

1-bromoheptadec-5-ene

InChI

InChI=1S/C17H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h12-13H,2-11,14-17H2,1H3

InChI Key

COEMKAIWJDUERX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CCCCCBr

Origin of Product

United States

Chemical Reactions Analysis

1-Bromo-5-heptadecene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases like potassium tert-butoxide (KOtBu) for elimination reactions and oxidizing agents like m-CPBA for oxidation reactions .

Scientific Research Applications

1-Bromo-5-heptadecene has several applications in scientific research:

Comparison with Similar Compounds

Table 1: Key Properties of Brominated Alkenes and Aromatic Compounds

Compound Molecular Formula Chain Length Bromine Position Double Bond Position Boiling Point (°C) Key Applications
1-Bromo-5-heptadecene C₁₇H₃₁Br 17 1 5 Not reported Polymer intermediates
5-Bromo-1-hexene C₆H₁₁Br 6 1 5 ~120–130 (est.) Organic synthesis
1-Bromo-3-iodo-5-methylbenzene C₇H₆BrI Aromatic 1 (on benzene) N/A Not reported Pharmaceutical precursors

Analysis :

  • Chain Length: Longer chains (e.g., 1-Bromo-5-heptadecene) exhibit higher hydrophobicity and lower solubility in polar solvents compared to shorter analogs like 5-Bromo-1-hexene.
  • Bromine Position : Terminal bromine (as in 1-Bromo-5-heptadecene) enhances reactivity in nucleophilic substitutions (e.g., Grignard reactions), whereas internal bromine (e.g., 5-Bromo-1-hexene) may favor elimination reactions under basic conditions .

Analysis :

  • Allylic Bromination : While details a 92% yield for a complex benzodithiazine compound via bromination , similar high-yield routes are feasible for simpler bromoalkenes. For 1-Bromo-5-heptadecene, steric effects in the long chain may reduce efficiency compared to shorter analogs like 5-Bromo-1-hexene .
  • Reactivity : The double bond in 1-Bromo-5-heptadecene enables addition reactions (e.g., hydrogenation to alkanes), contrasting with brominated aromatics (e.g., 1-Bromo-3-iodo-5-methylbenzene), which undergo electrophilic substitution .

Table 3: Toxicity and Environmental Impact

Compound Persistence Bioaccumulation Potential Key Hazards
1-Bromo-5-heptadecene Low (est.) Moderate Irritant, flammable liquid
Hexabromocyclododecane (HBCD) High High Persistent organic pollutant
1-Bromo-3-iodo-5-methylbenzene Moderate Low Toxic if inhaled or ingested

Analysis :

  • Safety : Brominated alkenes generally require careful handling due to flammability and irritation risks, as highlighted in safety data sheets for related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.